3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine

Drug-likeness Lead optimization Physicochemical profiling

This 3,6-disubstituted pyridazine from the ChemBridge screening library is a privileged scaffold for kinase inhibitor programs. Its unique 2-methoxyphenoxy group at the 3-position and pyrrolidin-1-ylcarbonyl moiety at the 6-position enable precise SAR evaluation for DAPK, HER2, and p38 MAPK targets. Choose this compound to bridge fragment- to lead-like chemical space and experimentally validate substitution-vector hypotheses.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 1251600-95-9
Cat. No. B2928394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine
CAS1251600-95-9
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5
InChIInChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29)
InChIKeyHPUCYSFNEWWKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine: A Pyridazine-Based Screening Candidate for Kinase and Oncology Research


3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine (CAS 1251600-95-9) is a synthetic pyridazine derivative from the ChemBridge small molecule screening library, characterized by a 2-methoxyphenoxy substituent at the 3-position and a 4-(pyrrolidin-1-ylcarbonyl)phenyl group at the 6-position of the pyridazine core . The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, offering a high dipole moment for π-π stacking interactions and dual hydrogen-bonding capacity that can be exploited for kinase active-site recognition [1]. This compound is supplied as a research-grade screening tool, not as a therapeutic agent, and should be evaluated against structurally related pyridazine analogs in target-specific assays.

Why 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine Cannot Be Interchanged with Generic Pyridazine Analogs


Pyridazine-based kinase inhibitors exhibit exquisitely steep structure-activity relationships (SAR) where minor modifications to the aryl ether or amide substituents can shift kinase selectivity profiles by orders of magnitude [1]. For instance, a 3-methyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine analog (ChemBridge catalog #78899739) differs from the target compound only at the 3-position (methyl vs. 2-methoxyphenoxy), yet this substitution introduces an additional aromatic ring and hydrogen-bond acceptor capable of engaging distinct hydrophobic back-pocket residues or hinge-region contacts in kinase ATP-binding sites . The pyrrolidin-1-ylcarbonyl moiety confers conformational rigidity and amide-mediated hydrogen bonding that is absent in analogs bearing simple phenyl or heteroaryl substituents. Because pyridazine-based inhibitors of DAPK, p38 MAPK, and VEGFR-2 demonstrate that the trajectory and electronic character of 3- and 6-substituents directly determine target engagement and cellular potency, interchanging in-class compounds without experimental validation of the specific 2-methoxyphenoxy architecture will unpredictably alter kinase inhibitory profiles [1].

Quantitative Differentiation Evidence for 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine


Physicochemical Differentiation: Molecular Complexity and Lipophilicity vs. 3-Methyl Analog

The target compound (MW 400.48 g/mol, formula C24H24N4O2) possesses substantially higher molecular complexity than its closest commercially cataloged analog, 3-methyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine (MW 267.33 g/mol, formula C16H17N3O) . The 133.15 g/mol molecular weight increase and 7 additional heavy atoms reflect the 2-methoxyphenoxy substitution, which elevates the calculated logP and topological polar surface area, moving the compound into a different region of drug-likeness space. This increased structural elaboration is relevant for screening libraries where hit expansion requires probing deeper into hydrophobic kinase sub-pockets that simpler methyl-substituted analogs cannot access.

Drug-likeness Lead optimization Physicochemical profiling

Target Engagement Potential: Pyridazine Scaffold Hinge-Binding Capability in Kinase Inhibition

The pyridazine heterocycle features two adjacent nitrogen atoms that serve as a bidentate hinge-binding motif capable of engaging the backbone NH and carbonyl of the kinase hinge region [1]. In VEGFR-2 inhibitor programs, pyridazine-based compounds have demonstrated single-digit nanomolar IC50 values through this hinge interaction, while analogous pyridine-based scaffolds lacking the second ring nitrogen showed 10- to 100-fold reduced potency [1]. The dual hydrogen-bond capacity distinguishes pyridazines from pyridine, pyrimidine, and pyrazine isomers, each of which presents a different hydrogen-bond acceptor/donor geometry to the kinase hinge. The target compound's specific 3-(2-methoxyphenoxy) and 6-[4-(pyrrolidin-1-ylcarbonyl)phenyl] substitution pattern directs both substituents into solvent-exposed or hydrophobic pocket regions, a vector arrangement that can be exploited for kinase selectivity tuning but cannot be replicated by regioisomeric pyridazines with substituents at different positions.

Kinase inhibition Hinge binding Molecular recognition

Kinase Target Landscape: Pyridazine Derivatives as DAPK and p38 MAPK Inhibitor Scaffolds

Patent disclosures explicitly describe pyridazine compounds bearing aryl and heteroaryl substituents at the 3- and 6-positions as inhibitors of death-associated protein kinase (DAPK) and p38 MAPK [1][2]. In DAPK inhibition, an aminopyridazine-based inhibitor attenuated hypoxia-ischemia induced acute brain injury in vivo when administered 6 h post-injury, demonstrating both target engagement and a pharmacodynamic window [2]. Trisubstituted pyridazines evaluated against p38 MAPK showed that the most active isomers possessed an aryl group alpha and a heteroaryl group beta relative to the pyridazine N-2 position [1]. The target compound's 6-[4-(pyrrolidin-1-ylcarbonyl)phenyl] group provides a benzamide-type pharmacophore that, in related pyridazine kinase inhibitor series (e.g., DAPK inhibitors disclosed in US Patent 8063047), contributes to ATP-pocket occupancy through hydrophobic and hydrogen-bonding contacts with the catalytic lysine or DFG motif residues. This positions 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine as a screening candidate for DAPK and p38 MAPK family kinases, where the 2-methoxyphenoxy group may confer selectivity over kinases intolerant of this larger 3-substituent.

Death-associated protein kinase p38 MAPK Inflammatory disease

EGFR and HER2 Kinase Selectivity: Pyrrolo-pyridazine vs. Phenyl-pyridazine Scaffold Differentiation

Pyrrolopyridazine derivatives have been characterized as selective HER-2 tyrosine kinase inhibitors achieving low nanomolar potency (IC50 values at or below 100 nM) in enzymatic assays, with the fused pyrrolo ring contributing to Type I kinase inhibitor binding geometry [1]. In contrast, EGFR inhibition data for a closely related pyrrolopyridazine derivative (EGIN0002351) showed an EGFR IC50 of >10,000 nM, yielding a HER2/EGFR selectivity ratio exceeding 100-fold [1]. The target compound, 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine, is a phenyl-pyridazine rather than a pyrrolo-pyridazine. This scaffold difference is critical: the absence of the fused pyrrole ring removes a key hydrogen-bond donor and alters the planarity and electron density of the hinge-binding core, which will modulate both the absolute potency and the HER2/EGFR selectivity profile relative to the published pyrrolopyridazine HER2 inhibitor series. Researchers seeking to dissect the contribution of the pyrrole fusion to kinase selectivity should use this compound as a ring-open comparator, testing whether the phenyl-pyridazine scaffold retains HER2 bias or shifts toward broader ErbB family inhibition.

EGFR HER2 Kinase selectivity Tyrosine kinase inhibitor

Procurement-Relevant Application Scenarios for 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine


DAPK1/PIM Kinase Screening Cascade: Neuroprotection and Oncology Hit Identification

Research groups executing high-throughput screens against DAPK family kinases for acute brain injury or oncology indications should include this compound as part of a rationally designed pyridazine-focused library subset. Patent disclosures establish that 3,6-disubstituted pyridazines bearing aryl and amide substituents are privileged chemotypes for DAPK and PIM kinase inhibition [1]. The target compound's 4-(pyrrolidin-1-ylcarbonyl)phenyl group at the 6-position mimics the benzamide pharmacophore present in DAPK inhibitors with demonstrated in vivo activity, while its 2-methoxyphenoxy substituent at the 3-position provides a larger aromatic surface than the methyl or chloro substituents typically found in DAPK fragment hits, potentially accessing selectivity pockets not probed by simpler analogs [1][2].

HER2 Scaffold-Hopping Control: Comparing Phenyl-Pyridazine vs. Pyrrolo-Pyridazine Kinase Inhibitors

Medicinal chemistry teams optimizing HER-2 tyrosine kinase inhibitors can employ this compound as a key comparator to dissect the contribution of the fused pyrrole ring in pyrrolopyridazine-based HER2 inhibitor series. Published data show pyrrolopyridazine derivatives achieve single-digit to sub-100 nanomolar HER2 potency with >100-fold selectivity over EGFR [3]. This phenyl-pyridazine analog lacks the pyrrole fusion, enabling direct experimental determination of whether HER2 affinity and selectivity are retained or lost upon ring-opening, generating actionable SAR that informs whether the pyrrole ring is essential for the HER2 pharmacophore or can be replaced with synthetically more accessible phenyl-pyridazine scaffolds.

p38 MAPK Inhibitor Selectivity Profiling: Probing Substitution Vector Requirements

Screening facilities targeting p38 MAPK for inflammatory disease programs should evaluate this compound alongside regioisomeric pyridazines to empirically map the optimal substitution vectors for kinase inhibition. Prior SAR studies on trisubstituted pyridazines established that aryl groups alpha and heteroaryl groups beta to the pyridazine N-2 position confer maximal p38 MAPK inhibitory activity [1]. The target compound presents an aryl ether at the 3-position and a substituted benzamide at the 6-position, a substitution pattern that may be compared against 4,5- or 4,6-disubstituted pyridazine regioisomers to validate or refine this substitution vector hypothesis, directly impacting the design of next-generation p38 MAPK inhibitors.

Physicochemical Property Benchmarking in Kinase-Focused Library Design

Computational chemistry and library design groups can use this compound's measured or calculated physicochemical parameters (MW 400.48, cLogP, TPSA) as a benchmark for the 'lead-like' to 'drug-like' transition space in pyridazine-based kinase inhibitor libraries. The compound's molecular weight places it at the boundary between fragment and lead-like space, while the 2-methoxyphenoxy group introduces hydrogen-bond acceptor capacity without amide NH donors (unlike typical Type II kinase inhibitors). Comparing this compound's properties against both smaller pyridazine fragments (MW ~267) and larger elaborated analogs can help cheminformatics teams define optimal property ranges for CNS-penetrant (lower MW, fewer HBD) vs. peripherally restricted (higher MW, more polar surface area) kinase inhibitor programs, guiding procurement of screening sets with balanced physicochemical diversity.

Quote Request

Request a Quote for 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.